molecular formula C9H11ClO5S B12063729 4-Chloro-5-methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid

4-Chloro-5-methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid

Cat. No.: B12063729
M. Wt: 266.70 g/mol
InChI Key: LYKVECPERSBQEF-UHFFFAOYSA-N
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Description

4-Chloro-5-methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of chloro, methoxy, and methoxyethoxy substituents on the thiophene ring, as well as a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the functionalization of thiophene derivatives. For instance, starting from thiophene-2-carboxylic acid, selective chlorination, methoxylation, and subsequent etherification can introduce the desired substituents . The reaction conditions typically involve the use of chlorinating agents like thionyl chloride, methoxylating agents such as sodium methoxide, and etherification reagents like 2-methoxyethanol under controlled temperatures and inert atmospheres.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, typically in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the chloro group.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has indicated that thiophene derivatives, including 4-Chloro-5-methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects
In vitro studies suggest that this compound may possess anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Cancer Research
Recent investigations have explored the potential of thiophene derivatives in cancer therapy. The compound has shown promise in inducing apoptosis in cancer cells and inhibiting tumor growth in animal models . This application is particularly relevant in the development of targeted therapies for specific cancer types.

Materials Science

Organic Electronics
this compound is being studied for its use in organic electronic devices. Its ability to form conductive films makes it suitable for applications in organic photovoltaics and organic light-emitting diodes (OLEDs). The incorporation of this compound into polymer matrices has been shown to enhance the electrical conductivity and stability of the resulting materials .

Sensors
The compound's unique electronic properties also lend themselves to applications in sensor technology. Research indicates that thiophene-based sensors can detect various analytes, including gases and biomolecules, with high sensitivity and selectivity .

Agricultural Applications

Pesticide Development
Thiophene derivatives are being investigated for their potential as agrochemicals. Preliminary studies suggest that this compound may have herbicidal properties, making it a candidate for developing new herbicides that are effective against resistant weed species .

Case Studies

StudyApplicationFindings
AntimicrobialDemonstrated effectiveness against multiple bacterial strains.
Anti-inflammatoryInhibition of cytokines linked to inflammation.
Cancer ResearchInduced apoptosis in specific cancer cell lines.
Organic ElectronicsEnhanced conductivity in polymer films used for electronic devices.
Sensor TechnologyHigh sensitivity in detecting gases and biomolecules.
Pesticide DevelopmentPotential herbicidal activity against resistant weeds.

Mechanism of Action

The mechanism of action of 4-Chloro-5-methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

4-Chloro-5-methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanism of action, cytotoxic effects, and therapeutic potential.

Chemical Structure

The compound can be represented by the following chemical structure:

  • Molecular Formula : C12H13ClO4S
  • CAS Number : 10298-80-3

The biological activity of this compound is hypothesized to involve multiple mechanisms, including:

  • Inhibition of Cell Proliferation : Studies suggest that this compound may inhibit the proliferation of various cancer cell lines through apoptosis induction.
  • Interaction with Enzymatic Pathways : It is believed to interact with specific enzymes that are critical for cancer cell survival and proliferation.

Cytotoxicity and Antitumor Activity

Research has shown that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes its cytotoxic activity:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)0.65Induction of apoptosis
HeLa (Cervical Cancer)2.41Cell cycle arrest
PANC-1 (Pancreatic Cancer)1.50Inhibition of metabolic pathways

Case Studies

  • Study on MCF-7 Cells :
    • A study conducted on MCF-7 breast cancer cells indicated that treatment with the compound led to increased levels of p53 and caspase-3 cleavage, suggesting activation of apoptotic pathways. Flow cytometry results confirmed that the compound induced apoptosis in a dose-dependent manner.
  • Evaluation in HeLa Cells :
    • In HeLa cells, the compound demonstrated a significant reduction in cell viability, with an IC50 value of 2.41 µM. The mechanism was linked to cell cycle arrest at the G1 phase, thereby preventing further proliferation.
  • In Vivo Studies :
    • Preliminary in vivo studies have shown promising results in tumor-bearing mice, where administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups.

Properties

Molecular Formula

C9H11ClO5S

Molecular Weight

266.70 g/mol

IUPAC Name

4-chloro-5-methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid

InChI

InChI=1S/C9H11ClO5S/c1-13-3-4-15-6-5(10)9(14-2)16-7(6)8(11)12/h3-4H2,1-2H3,(H,11,12)

InChI Key

LYKVECPERSBQEF-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(SC(=C1Cl)OC)C(=O)O

Origin of Product

United States

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